N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide

Chromatographic Retention Solubility Prediction BBB Permeability

N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide (CAS 649558-98-5) is a synthetic acetamide derivative characterized by a 1,5-dihydroxypentan-2-yl side chain substituted at the ortho position of the phenyl ring. This specific substitution pattern distinguishes it from more common N-phenylacetamides, creating a unique spatial arrangement and hydrogen-bonding network.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 649558-98-5
Cat. No. B12593696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide
CAS649558-98-5
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1C(CCCO)CO
InChIInChI=1S/C13H19NO3/c1-10(17)14-13-7-3-2-6-12(13)11(9-16)5-4-8-15/h2-3,6-7,11,15-16H,4-5,8-9H2,1H3,(H,14,17)
InChIKeyCLKAZCMLVMUVSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide: Physicochemical Profile and Core Structural Identity


N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide (CAS 649558-98-5) is a synthetic acetamide derivative characterized by a 1,5-dihydroxypentan-2-yl side chain substituted at the ortho position of the phenyl ring [1]. This specific substitution pattern distinguishes it from more common N-phenylacetamides, creating a unique spatial arrangement and hydrogen-bonding network. The molecule possesses molecular formula C13H19NO3, a molecular weight of 237.29 g/mol, a topological polar surface area (TPSA) of 69.6 Ų, and a computed octanol-water partition coefficient (XLogP3) of 0 [1]. The presence of both a chiral center (undefined stereocenter count: 1) and three hydrogen bond donors are foundational to its behavior as a chemical building block or potential pharmacophore [1].

The Procurement Risk of Substituting N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide with Non-ortho or Benzamide Analogs


Direct replacement of N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide with its closest commercially available alternatives is not chemically valid due to critical structural variances that directly control molecular recognition, physicochemical properties, and analytical behavior. A simple shift from an ortho- to a para-substituted phenyl ring, or replacement of the terminal acetyl group (N-acetyl) with a benzamide (N-benzoyl), results in quantifiably distinct LogP, TPSA, and hydrogen-bonding capacities [1][2]. These parameters fundamentally alter chromatographic retention, solubility, and biological target engagement, meaning a 'similar' compound cannot serve as a direct drop-in replacement for analytical, synthetic, or biological assay purposes without a full re-validation of protocols.

Quantitative Differentiation Guide for N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide Against Structural Analogs


Enhanced Topological Polar Surface Area (TPSA) vs. Simple N-phenylacetamides

N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide exhibits a computed TPSA of 69.6 Ų [1]. This is 40.3 Ų greater than the well-known analgesic N-phenylacetamide analog, acetaminophen (paracetamol), which has a TPSA of 29.3 Ų [2]. The significantly higher TPSA, driven by the dual hydroxyl groups on the pentane side chain, predicts considerably higher aqueous solubility and lower passive blood-brain barrier (BBB) permeability for the target compound.

Chromatographic Retention Solubility Prediction BBB Permeability

Altered Hydrogen-Bond Donor Capacity vs. N-(1,5-dihydroxypentan-2-yl)benzamide Isomers

The target compound has a hydrogen bond donor count of 3 [1]. Its positional isomer, where the dihydroxypentane chain is attached directly to the amide nitrogen (N-(1,5-dihydroxypentan-2-yl)benzamide), also has 3 hydrogen bond donors. However, the distinct spatial arrangement of the target compound, confirmed by its InChI string and SMILES notation `CC(=O)NC1=CC=CC=C1C(CCCO)CO`, places the hydroxyls in a geometry that enables different intramolecular or intermolecular interactions compared to the N-substituted isomer [1]. This positional difference cannot be captured by a simple descriptor count but is a unique structural feature.

Receptor Binding Crystal Engineering Prodrug Design

Differential LogP vs. Benzamide Analog (CAS 649558-97-4)

The target compound's N-acetyl group confers it an XLogP3 value of 0 [1]. Its direct benzamide analog, N-[2-(1,5-dihydroxypentan-2-yl)phenyl]benzamide (CAS 649558-97-4), has an XLogP3 of 2.3 due to the addition of an aromatic ring to the acyl moiety . This computed difference of +2.3 log units unequivocally separates the two compounds in terms of lipophilicity, representing a more than 100-fold shift in the octanol-water partition coefficient.

Lipophilicity Membrane Permeability solubility

Defined Application Scenarios for N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide Based on Chemical Evidence


Analytical Method Development and Reference Standard Sourcing

The compound's high TPSA (69.6 Ų) and XLogP3 of 0 demand unique HPLC method parameters (e.g., a highly aqueous mobile phase for reversed-phase C18 columns) that would not be suitable for more lipophilic analogs [1]. Procurement should be paired with the exact CAS number (649558-98-5) to ensure that analytical reference standards correspond to the correct peak, as any benzamide analog contamination will elute at a drastically different retention time due to a +2.3 XLogP3 shift .

Pharmacophore Modeling and Fragment-Based Drug Design

The strictly defined ortho-substitution pattern and the chiral center on the dihydroxypentane chain provide a precise 3D pharmacophoric feature that cannot be mimicked by N-substituted isomers [1]. Computational studies aiming to probe hydrogen-bonding interactions with enzyme active sites, which require the three spatially-defined H-bond donors, must use this specific compound's 3D conformer to avoid generating false structure-activity relationship (SAR) conclusions [1].

Synthetic Chemistry Building Block for Prodrug Conjugates

The dual primary alcohol groups on the pentane chain offer two points for esterification or linking to a carrier molecule. This distinguishes the compound from mono-hydroxy or N-substituted analogs. Researchers should select it when a synthon requires a compact, ortho-substituted scaffold with two terminal primary hydroxyls, a combination absent in common analgesics like acetaminophen [2].

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